molecular formula C29H36O18 B15219774 Rutin, tris-O-(2-hydroxyethyl)-

Rutin, tris-O-(2-hydroxyethyl)-

Cat. No.: B15219774
M. Wt: 672.6 g/mol
InChI Key: YZXSXYHODCIFDQ-ZAAWVBGYSA-N
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Description

Rutin, tris-O-(2-hydroxyethyl)-, also known as troxerutin, is a derivative of the flavonoid rutin. It is a semi-synthetic compound obtained by hydroxyethylation of rutin. This compound is known for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rutin, tris-O-(2-hydroxyethyl)-, is synthesized through the hydroxyethylation of rutin. The process involves the reaction of rutin with ethylene oxide under alkaline conditions. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the hydroxyethylation process .

Industrial Production Methods

In industrial settings, the production of rutin, tris-O-(2-hydroxyethyl)-, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rutin, tris-O-(2-hydroxyethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Rutin, tris-O-(2-hydroxyethyl)-, exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rutin, tris-O-(2-hydroxyethyl)-, is unique due to its enhanced water solubility and bioavailability compared to rutin. This makes it more effective in certain therapeutic applications, particularly in the treatment of vascular disorders .

Properties

Molecular Formula

C29H36O18

Molecular Weight

672.6 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;ethane-1,2-diol

InChI

InChI=1S/C27H30O16.C2H6O2/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;3-1-2-4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3-4H,1-2H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1

InChI Key

YZXSXYHODCIFDQ-ZAAWVBGYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(CO)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(CO)O

Origin of Product

United States

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